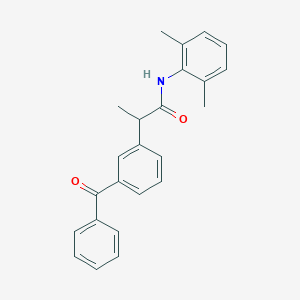
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide, also known as Dibenzoylmethane (DBM), is a natural organic compound that is widely used in various scientific research applications. DBM is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol, acetone, and chloroform. This compound has gained significant attention in recent years due to its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of DBM is not fully understood, but studies have shown that it acts through various pathways such as the inhibition of NF-kB signaling, the activation of Nrf2 signaling, and the modulation of various enzymes and receptors. DBM has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
DBM has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inflammation, and cell proliferation. DBM also regulates the expression of various genes and proteins involved in cell signaling, apoptosis, and immune response.
Advantages and Limitations for Lab Experiments
DBM has several advantages for lab experiments such as its low toxicity, high stability, and solubility in organic solvents. However, DBM also has some limitations such as its poor water solubility, which can limit its use in aqueous-based experiments. Additionally, DBM can undergo degradation under certain conditions such as exposure to light and heat, which can affect its stability and efficacy.
Future Directions
There are several future directions for research on DBM, such as exploring its potential therapeutic properties in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of DBM and its effects on various signaling pathways. Furthermore, the development of novel formulations and delivery systems for DBM can enhance its efficacy and bioavailability.
Synthesis Methods
The synthesis of DBM can be achieved through various methods such as the Claisen-Schmidt condensation reaction, Friedel-Crafts acylation reaction, and the reaction between benzophenone and benzoyl chloride. The most commonly used method for synthesizing DBM is the Claisen-Schmidt condensation reaction, which involves the reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide.
Scientific Research Applications
DBM has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that DBM exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. DBM also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines. Additionally, DBM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
Product Name |
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide |
|---|---|
Molecular Formula |
C24H23NO2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(3-benzoylphenyl)-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C24H23NO2/c1-16-9-7-10-17(2)22(16)25-24(27)18(3)20-13-8-14-21(15-20)23(26)19-11-5-4-6-12-19/h4-15,18H,1-3H3,(H,25,27) |
InChI Key |
KKLBXNOZPNYOJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-{[(4-methylphenyl)sulfonyl]amino}phenyl4-methylbenzenesulfonate](/img/structure/B310211.png)
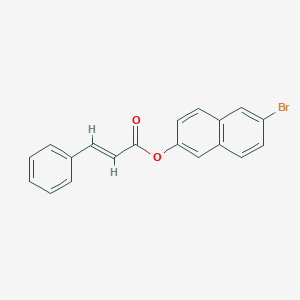
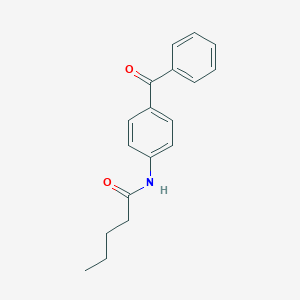
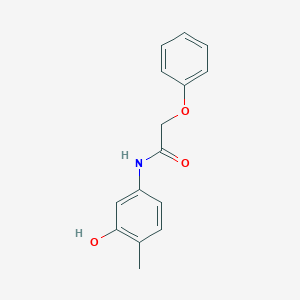
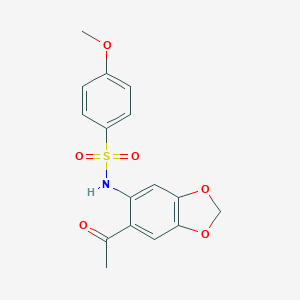
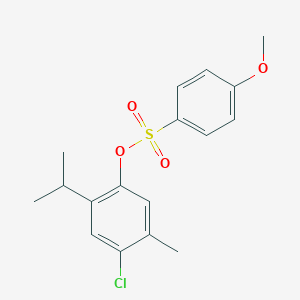


![Phenyl2-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310226.png)




